molecular formula C21H20O11 B1665802 Astragalin CAS No. 480-10-4

Astragalin

Cat. No. B1665802
CAS RN: 480-10-4
M. Wt: 448.4 g/mol
InChI Key: JPUKWEQWGBDDQB-QSOFNFLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Astragalin is a chemical compound that can be isolated from Phytolacca americana (the American pokeweed) or in the methanolic extract of fronds of the fern Phegopteris connectilis . It is also found in wine . Astragalin is a 3-O-glucoside of kaempferol .


Synthesis Analysis

Astragalin can be synthesized from naringenin in Escherichia coli by modulating heterologous pathways and optimizing fermentation conditions . The maximal astragalin production reached 1738.5±24.8 mg/L without kaempferol accumulation .


Molecular Structure Analysis

Astragalin has a molecular formula of C21H20O11 and a molecular weight of 448.38 . It is a 3-O-glucoside of kaempferol .


Chemical Reactions Analysis

Astragalin has been reported to decrease the neurodegeneration in C. elegans stimulated by 6-OHDA and increase lifespan of astragalin-treated nematode .


Physical And Chemical Properties Analysis

Astragalin has a molecular formula of C21H20O11 and a molecular weight of 448.38 . It is a 3-O-glucoside of kaempferol . The HPLC-based cyclocondensation method was further developed and validated specifically for quantitative analysis of the isothiocyanate compounds in the Astragalin extracts, and the concentration of astragalin in the Astragalin extracts was determined by the HPLC method .

Safety And Hazards

Astragalin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUKWEQWGBDDQB-QSOFNFLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017739
Record name Astragalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Astragalin

CAS RN

480-10-4
Record name Astragalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astragalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astragalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-Benzopyran-4-one, 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASTRAGALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APM8UQ3Z9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Astragalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Astragalin
Reactant of Route 2
Astragalin
Reactant of Route 3
Astragalin
Reactant of Route 4
Astragalin
Reactant of Route 5
Astragalin
Reactant of Route 6
Astragalin

Citations

For This Compound
11,200
Citations
A Riaz, A Rasul, G Hussain, MK Zahoor… - Advances in …, 2018 - hindawi.com
Natural products, an infinite treasure of bioactive chemical entities, persist as an inexhaustible resource for discovery of drugs. This review article intends to emphasize on one of the …
Number of citations: 197 www.hindawi.com
M Ivanov, A Kannan, D Stojkovic, J Glamoclija… - EXCLI …, 2020 - ncbi.nlm.nih.gov
… the potential of a flavonoid, astragalin, in controlling the growth of C… astragalin treatment produced good antimicrobial and significant antibiofilm activity. Anticandidal activity of astragalin …
Number of citations: 20 www.ncbi.nlm.nih.gov
MS Kim, SH Kim - Archives of pharmacal research, 2011 - Springer
… The inhibitory effects of astragalin on the inflammatory mediators are comparable … astragalin on NO production and NF-κB activation. Taken together, our results indicate that astragalin …
Number of citations: 117 link.springer.com
LW Soromou, N Chen, L Jiang, M Huo, M Wei… - Biochemical and …, 2012 - Elsevier
… (25, 50 or 75mg/kg) on LPS- induced endotoxemia by dosing orally astragalin 1hour … of astragalin in resolving lung injury. The investigations revealed that pretreatment with astragalin …
Number of citations: 126 www.sciencedirect.com
M Kotani, M Matsumoto, A Fujita, S Higa… - Journal of Allergy and …, 2000 - Elsevier
… Results: Persimmon leaf extract or astragalin inhibited histamine release from KU812 in … activity of astragalin and the dramatic effect of persimmon leaf extract and astragalin on …
Number of citations: 284 www.sciencedirect.com
D Qu, J Han, H Ren, W Yang, X Zhang… - … medicine and cellular …, 2016 - hindawi.com
… cardioprotective effects of astragalin, we examined the effect of astragalin on IL-6 and TNF-𝛼 induced by I/R injury. In this study, we observed that astragalin preconditioning reduced the …
Number of citations: 66 www.hindawi.com
S Malla, RP Pandey, BG Kim… - Biotechnology and …, 2013 - Wiley Online Library
We report the production of astragalin (AST) from regiospecific modifications of naringenin (NRN) in Escherichia coli BL21(DE3). The exogenously supplied NRN was converted into …
Number of citations: 74 onlinelibrary.wiley.com
IH Cho, YJ Choi, JH Gong… - Respiratory …, 2015 - respiratory-research.biomedcentral …
… astragalin on pulmonary fibrosis and autophagy are not yet elucidated. Based on the literature evidence that astragalin … study investigated whether astragalin inhibited epithelial to …
J Pei, P Dong, T Wu, L Zhao, X Fang… - Journal of Agricultural …, 2016 - ACS Publications
Astragalin (kaempferol 3-O-glucoside) is used as a standard to assess the quality of Radix astragali and has exhibited a number of biological properties. In this work, we screened …
Number of citations: 44 pubs.acs.org
J Chen, K Zhong, S Qin, Y Jing, S Liu, D Li… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
Naturally occurring flavonoids have long been utilized as essential templates for the development of novel drugs and as critical ingredients for functional foods. Astragalin (AG) is a …
Number of citations: 5 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.